molecular formula C28H27FN2O4 B2752402 (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 890632-39-0

(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2752402
CAS No.: 890632-39-0
M. Wt: 474.532
InChI Key: NKQVDFNTGULXDH-IMRQLAEWSA-N
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Description

(2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, a piperazine ring, and various substituents, including a fluorophenyl group and a methoxybenzylidene group. Compounds of this nature are often investigated for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperazine ring, and the addition of the substituents. Common synthetic routes may include:

    Formation of Benzofuran Core: This step often involves cyclization reactions starting from appropriate phenolic precursors.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Addition of Substituents: The fluorophenyl and methoxybenzylidene groups are added through various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the piperazine ring.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the benzofuran core or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.

Medicine

In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-6-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one
  • (Z)-6-(2-(4-(4-bromophenyl)piperazin-1-yl)ethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-6-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy}-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one lies in its specific substituents, which may confer distinct pharmacological properties compared to its analogs. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain biological targets.

Properties

IUPAC Name

(2Z)-6-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O4/c1-33-23-8-2-20(3-9-23)18-27-28(32)25-11-10-24(19-26(25)35-27)34-17-16-30-12-14-31(15-13-30)22-6-4-21(29)5-7-22/h2-11,18-19H,12-17H2,1H3/b27-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQVDFNTGULXDH-IMRQLAEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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